Ibopamine hydrochloride

Description

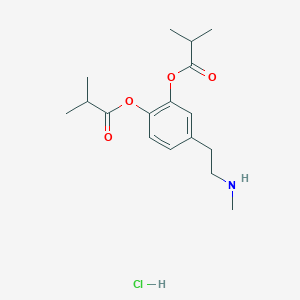

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIXRWKJZYLBJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020864 |

Source

|

| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75011-65-3 |

Source

|

| Record name | Ibopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75011-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ibopamine Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of Ibopamine hydrochloride, a synthetic catecholamine derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering not just data, but also the scientific reasoning behind experimental approaches for its characterization.

Introduction: A Prodrug with Dual Therapeutic Potential

This compound (CAS 75011-65-3) is a sympathomimetic agent recognized for its unique pharmacological profile.[1] It is a prodrug, meaning it is administered in an inactive form and then converted to its active metabolite, epinine (N-methyldopamine), within the body through hydrolysis by esterases.[1][2] This bioactivation is central to its therapeutic effects. Epinine exerts its action by stimulating both dopaminergic and, to a lesser extent, α- and β-adrenergic receptors.[1][3] This dual activity has led to its investigation for two primary therapeutic applications: the management of congestive heart failure and as a mydriatic agent in ophthalmology.[2][] In congestive heart failure, its vasodilatory effects reduce the workload on the heart.[5] In ophthalmology, it is used to induce mydriasis (pupil dilation) for diagnostic purposes.[][6]

Chemical Identity and Structure

A fundamental understanding of a compound's chemical identity is the cornerstone of all further research and development.

IUPAC Name: [4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride[1][7]

Synonyms: 2-Methylpropanoic Acid 1,1'-[4-[2-(Methylamino)ethyl]-1,2-phenylene] Ester Hydrochloride; 3,4-Di-O-isobutyrylepinine Hydrochloride; Inopamil; Scandine[][8]

Chemical Formula: C₁₇H₂₆ClNO₄[]

Molecular Weight: 343.85 g/mol [][8]

CAS Number: 75011-65-3[1]

The hydrochloride salt form enhances the stability and solubility of the parent compound, Ibopamine. The isobutyryl ester groups are crucial for its prodrug nature, as they are readily cleaved by plasma and tissue esterases to release the active epinine.

Physicochemical Properties

The physical properties of a drug substance are critical determinants of its formulation, delivery, and bioavailability.

| Property | Value | Source(s) |

| Melting Point | 132°C | [][9] |

| Solubility | Soluble in Dioxane (Slightly, Sonicated), DMSO (Slightly), Methanol (Slightly, Sonicated) | [] |

| Appearance | Solid Powder | [] |

Note: A specific pKa value for this compound was not explicitly found in the provided search results. However, the presence of a secondary amine suggests it will have a pKa in the physiological range, influencing its ionization state and interaction with biological membranes.

Mechanism of Action: A Two-Step Activation Pathway

The pharmacological activity of this compound is entirely dependent on its in-vivo conversion to epinine. This process and the subsequent receptor interactions are outlined below.

Bioactivation of Ibopamine

Ibopamine is designed as an orally effective derivative of dopamine.[1] Following administration, it is rapidly hydrolyzed by esterases present in the plasma and peripheral tissues.[1] This enzymatic cleavage removes the two isobutyryl ester groups, yielding the active metabolite, epinine.[1][2] The half-life of ibopamine in the aqueous humour of the eye is remarkably short, approximately 2 minutes, due to this rapid hydrolysis.[10]

Caption: Bioactivation of this compound to its active metabolite, epinine.

Pharmacological Effects of Epinine

Epinine acts as an agonist at multiple receptor subtypes, leading to a complex and beneficial physiological response.[3]

-

Dopaminergic Receptors (D₁ and D₂): Epinine stimulates both D₁ and D₂ dopamine receptors.[2]

-

D₁ Receptor Activation: Leads to vasodilation, which decreases vascular resistance and reduces the afterload on the heart.[2] This is a key mechanism in its therapeutic effect in congestive heart failure.[5] In the eye, D₁ receptor stimulation on the ciliary body is thought to increase aqueous humor production.[1]

-

D₂ Receptor Activation: Stimulation of presynaptic D₂ receptors inhibits the release of norepinephrine, further contributing to vasodilation.[2]

-

-

Adrenergic Receptors (α and β): Epinine also exhibits agonist activity at α- and β-adrenergic receptors, although to a lesser extent than at dopamine receptors.[1] This adrenergic stimulation contributes to its mydriatic effect in the eye and can provide mild positive inotropic support to the heart.[1][11]

Caption: Signaling pathways activated by Epinine, the active metabolite of Ibopamine.

Experimental Protocols for Characterization

To ensure the quality, purity, and stability of this compound, a series of standardized analytical tests should be performed. The following protocols are based on established pharmaceutical practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of a drug substance.

Methodology:

-

Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water) to a final concentration of approximately 0.1 mg/mL.

-

Preparation of Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is often employed to ensure good separation of the main peak from any potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 270 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Stability Indicating Method Development

Rationale: A stability-indicating method is crucial to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Methodology:

-

Forced Degradation Studies: Subject the this compound sample to various stress conditions to induce degradation. These conditions typically include:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

-

HPLC Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method described in section 5.1.

-

Method Validation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and there is no interference from excipients (if in a formulated product).

Dissolution Testing for Solid Dosage Forms

Rationale: For orally administered drugs like this compound, dissolution testing is essential to predict its in-vivo release and absorption characteristics.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

-

Dissolution Medium: A volume of 900 mL of a physiologically relevant buffer, such as 0.1 N HCl (to simulate gastric fluid) or a phosphate buffer (pH 6.8, to simulate intestinal fluid).

-

Apparatus Speed: 50 rpm.

-

Temperature: 37 ± 0.5 °C.

-

Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Acceptance Criteria: The percentage of the labeled amount of this compound dissolved at each time point should meet the specifications outlined in the relevant pharmacopeia or product-specific documentation.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

-

Short-term (days to weeks): Store at 2-8°C.[]

-

Long-term (months to years): Store at -20°C.[][6]

The compound should be stored in a dry, dark place in a well-sealed container to protect it from moisture and light, which can contribute to degradation.[6]

Conclusion

This compound is a well-characterized prodrug with a clear mechanism of action and established therapeutic applications. Its chemical and physical properties are conducive to its formulation as an oral and ophthalmic medication. The experimental protocols outlined in this guide provide a framework for the robust analytical characterization required for its development and quality control. A thorough understanding of these properties is paramount for any researcher or drug development professional working with this compound.

References

- Patsnap Synapse. (2024, June 15). What is Ibopamine used for?

- Benchchem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 75011-65-3 this compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 75011-65-3.

- PubMed. (n.d.). [Ibopamine--clinical results].

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Ibopamine. PubChem Compound Database.

- MedKoo Biosciences. (n.d.). Ibopamine | CAS#66195-31-1 | sympathomimetic agent.

- ResearchGate. (n.d.). (PDF) Ibopamine Stimulates α-Adrenergic Receptors and D1 Dopaminergic Receptors in the Eye.

- Wikipedia. (n.d.). Ibopamine.

- PharmaCompass.com. (n.d.). Ibopamine | Drug Information, Uses, Side Effects, Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PubMed. (n.d.). Clinical pharmacology of ibopamine.

- PubMed. (n.d.). Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs.

Sources

- 1. This compound [benchchem.com]

- 2. What is Ibopamine used for? [synapse.patsnap.com]

- 3. Clinical pharmacology of ibopamine [pubmed.ncbi.nlm.nih.gov]

- 5. [Ibopamine--clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C17H26ClNO4 | CID 156320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [myskinrecipes.com]

- 10. Ibopamine - Wikipedia [en.wikipedia.org]

- 11. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Retrospective: Ibopamine and the Dopaminergic Prodrug Hypothesis

Executive Summary

This guide provides a technical reconstruction of the development pipeline for Ibopamine (SB-7505), a molecule designed to solve one of cardiology’s most persistent challenges: the oral delivery of dopaminergic support.

Historically, Ibopamine represents a critical case study in cardiovascular drug development. Designed as an orally active prodrug of epinine (N-methyldopamine), it was engineered to bridge the gap between renal vasodilation (DA1 agonism) and positive inotropy (Beta-1 agonism). While early-stage research demonstrated significant hemodynamic efficacy, the molecule’s trajectory was truncated by the PRIME II mortality data.

This analysis dissects the early-stage mechanisms, preclinical validation protocols, and the specific pharmacokinetic rationale that initially validated Ibopamine as a lead candidate.

Part 1: Molecular Pharmacology & Mechanism of Action

The Prodrug Rationale

Dopamine itself is ineffective orally due to extensive first-pass metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Ibopamine circumvents this via esterification.

-

Structure: 3,4-diisobutyryl ester of N-methyldopamine.[1][2][3][4]

-

Activation: Rapid hydrolysis by plasma and tissue non-specific esterases.

-

Active Metabolite: Epinine (deoxyepinephrine).

Receptor Selectivity Profile

The pharmacodynamic value of Ibopamine lies in the dose-dependent selectivity of Epinine. Unlike pure inotropes (e.g., Dobutamine), Epinine retains significant dopaminergic activity.

| Receptor Subtype | Primary Effect | Affinity Rank (Relative) |

| DA1 (Post-synaptic) | Renal/Mesenteric Vasodilation | High (+++++) |

| DA2 (Pre-synaptic) | Inhibition of Norepinephrine Release | High (+++++) |

| Beta-1 Adrenergic | Positive Inotropy (Contractility) | Moderate (+++) |

| Beta-2 Adrenergic | Peripheral Vasodilation | Moderate (++) |

| Alpha Adrenergic | Vasoconstriction | Low (+) (High dose only) |

Pathway Visualization: Metabolic Activation

The following diagram illustrates the conversion pathway and receptor divergence.

Figure 1: Metabolic activation of Ibopamine showing dose-dependent receptor engagement. Note the divergence between dopaminergic and adrenergic pathways.

Part 2: Preclinical Evaluation (In Vivo Protocols)

To validate the "oral dopamine" hypothesis, researchers utilized instrumented canine models.[4] The following protocol reconstructs the standard operating procedure used in foundational studies (e.g., by Casagrande et al. and subsequent hemodynamic investigators).

Protocol: Hemodynamic Assessment in Anesthetized Dogs

Objective: To quantify the dose-response relationship of intraduodenal Ibopamine on cardiac index (CI) and renal blood flow (RBF).

A. Animal Preparation & Anesthesia

-

Subject: Mongrel dogs (15–25 kg).

-

Anesthesia: Pentobarbital sodium (30 mg/kg IV).

-

Scientific Rationale: Pentobarbital is chosen over volatile anesthetics (like Halothane) to maintain stable baseline catecholamine levels and minimize cardiodepression.

-

-

Ventilation: Intubated and ventilated with room air to maintain pCO2 at 35–45 mmHg.

B. Surgical Instrumentation

-

Left Ventricle: A Millar mikro-tip catheter transducer is introduced via the carotid artery to measure Left Ventricular Pressure (LVP) and dP/dt max (contractility index).

-

Aorta: Electromagnetic flow probe placed around the ascending aorta to measure Cardiac Output (CO).

-

Renal Artery: Flow probe placed on the left renal artery to measure Renal Blood Flow (RBF).

-

Drug Administration: A catheter is inserted directly into the duodenum (to simulate oral absorption kinetics while bypassing gastric emptying variables).

C. Experimental Workflow

-

Stabilization: 30-minute equilibrium period post-surgery.

-

Baseline Acquisition: Record HR, MAP, LVP, dP/dt, and RBF for 10 minutes.

-

Dose Escalation: Administer Ibopamine intraduodenally (ID) in escalating doses: 2, 4, 8, and 12 mg/kg.

-

Washout: Allow 60 minutes between doses for hemodynamic parameters to return to baseline (Epinine t1/2 ≈ 45 mins).

-

-

Antagonist Challenge (Validation Step):

-

Administer Sulpiride (DA antagonist) or Propranolol (Beta-blocker) prior to Ibopamine to confirm mechanism specificity.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for in vivo hemodynamic assessment.

Part 3: Data Analysis & The Safety Paradox

Representative Preclinical Data

The following table summarizes the typical hemodynamic profile observed in early canine studies, contrasting Ibopamine with standard Dopamine infusion.

| Parameter | Dopamine (IV) | Ibopamine (Oral/ID) | Physiological Interpretation |

| Cardiac Index (CI) | Increase (++) | Increase (++) | Beta-1 mediated contractility enhancement. |

| Renal Blood Flow | Increase (+++) | Increase (++) | DA1 mediated vasodilation (critical for renal perfusion). |

| Systemic Resistance | No Change / Decrease | Decrease | Balanced vasodilation vs. adrenergic tone. |

| Heart Rate | Increase (++) | Increase (+) | Ibopamine showed slightly less tachycardia in early models. |

| PCWP (Preload) | Variable | Decrease | Venodilation reduces pulmonary congestion. |

The PRIME II Paradox (Retrospective Analysis)

While early Phase I/II studies confirmed the hemodynamic benefits (increased CO, reduced PCWP), the pivotal PRIME II trial (1997) revealed a fatal flaw in the translation of this mechanism to advanced heart failure.

-

The Hypothesis: Chronic DA2 stimulation would lower sympathetic tone (reduce norepinephrine), and DA1 stimulation would improve renal function.

-

The Reality: In patients with severe HF (NYHA III/IV), Ibopamine increased mortality (Risk Ratio 1.26).[5]

-

Mechanistic Failure Mode: It is hypothesized that in failing hearts with downregulated beta-receptors, the pro-arrhythmic potential of the adrenergic metabolite (epinine) outweighed the vasodilatory benefits. Additionally, the "neurohumoral modulation" may have been insufficient to counteract the massive sympathetic surge in advanced HF.

References

-

Casagrande, C., et al. (1980). Synthesis and chemical properties of ibopamine and of related esters of N-substituted dopamines.[3] Arzneimittel-Forschung.[3]

-

Hampton, J. R., et al. (1997).[6] Randomised study of effect of ibopamine on survival in patients with advanced severe heart failure.[5] Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II) Investigators.[6] The Lancet.

-

Cantelli, I., et al. (1986). Hemodynamic effects of ibopamine in patients with congestive heart failure.[3][7][8] Journal of Cardiovascular Pharmacology.

-

Itoh, H., et al. (1991).[7] Clinical pharmacology of ibopamine.[2][4][9][7][5][10][11] The American Journal of Medicine.[7]

-

Nichols, A. J., et al. (1985). The effect of ibopamine on renal hemodynamics in the anesthetized dog.[1][4] European Journal of Pharmacology.

Sources

- 1. Effects of ibopamine on acute cardiac failure following experimental coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Ibopamine--pharmacologic principles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and chemical properties of ibopamine and of related esters of N-substituted dopamines--synthesis of ibopamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ibopamine on systemic, pulmonary and regional hemodynamics. Experimental investigations in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomised study of effect of ibopamine on survival in patients with advanced severe heart failure. Second Prospective Randomised Study of Ibopamine on Mortality and Efficacy (PRIME II) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PRIME II (Second Prospective Randomized Study of Ibupamine on Mortality and Efficacy): another disappointment in heart failure therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Ibopamine used for? [synapse.patsnap.com]

- 10. Ibopamine. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Initial Studies of Ibopamine Hydrochloride in Ophthalmology

This guide provides a comprehensive technical overview of the foundational research on Ibopamine hydrochloride for ophthalmic applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, early clinical evaluation, and the experimental methodologies employed in its initial studies.

Introduction: The Emergence of a Novel Ophthalmic Agent

This compound, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), was initially developed as an orally active dopamine analog for the treatment of congestive heart failure.[1][2] Its unique pharmacological profile, however, soon garnered interest in the field of ophthalmology. Early investigations revealed that topical administration of Ibopamine elicited distinct and potentially valuable effects on intraocular pressure (IOP) and pupil dynamics, paving the way for its exploration as a diagnostic and therapeutic agent for various ocular conditions.[3] This guide delves into the core scientific principles and experimental frameworks that characterized the initial studies of Ibopamine in ophthalmology.

Pharmacology and Mechanism of Action in the Ocular Environment

Ibopamine itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized into its active form.[4] This bioconversion is a critical aspect of its ocular pharmacology.

Upon topical instillation into the conjunctival sac, Ibopamine penetrates the cornea and is rapidly hydrolyzed by esterases present in the aqueous humor and surrounding ocular tissues into its active metabolite, epinine (N-methyldopamine).[5][6] The half-life of this conversion is remarkably short, approximately two minutes.[6] Epinine then exerts a dual action by stimulating both α-adrenergic and D1 dopaminergic receptors within the eye.[5][7]

-

α-Adrenergic Stimulation: The interaction of epinine with α-adrenergic receptors on the iris dilator muscle is responsible for its potent mydriatic (pupil-dilating) effect.[8] A key characteristic of this mydriasis is the absence of cycloplegia (paralysis of the ciliary muscle), which means it does not significantly affect accommodation or cause blurred vision.[3]

-

D1 Dopaminergic Stimulation: Epinine's agonistic activity at D1 dopamine receptors in the ciliary body leads to an increase in the production of aqueous humor.[8] This effect is central to its use as a provocative test for glaucoma.

The following diagram illustrates the metabolic activation and subsequent receptor interactions of Ibopamine in the eye.

Figure 2: Workflow of the Ibopamine Provocative Test.

Fluorophotometry for Measuring Aqueous Humor Dynamics

To directly quantify the effect of Ibopamine on aqueous humor production, early researchers employed fluorophotometry.

Objective: To measure the rate of aqueous humor flow by tracking the clearance of a fluorescent tracer from the anterior chamber.

Principle: A fluorescent dye, typically fluorescein, is introduced into the anterior chamber. The rate at which this dye is diluted and washed out is proportional to the rate of aqueous humor flow. [9] Generalized Procedure:

-

Tracer Administration: A known amount of fluorescein is administered topically to the cornea. [10]2. Fluorophotometer Scans: At regular intervals, a fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber. [9]3. Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate. [10] In studies involving Ibopamine, fluorophotometry was performed at baseline and after the administration of the drug to quantify the change in aqueous humor production. [11]

Animal Models in Preclinical Ibopamine Research

While much of the pivotal early research on Ibopamine's ophthalmic applications was conducted in humans, preclinical studies in animal models were essential for initial safety and efficacy assessments. Rabbits were a commonly used species for these studies. [6] To investigate the effects of Ibopamine in the context of glaucoma, various animal models of the disease were available to researchers. These models can be broadly categorized as:

-

Induced Glaucoma Models: These involve experimentally elevating IOP, for example, through laser photocoagulation of the trabecular meshwork or intracameral injection of microbeads to obstruct aqueous outflow. [12][13]* Naturally Occurring Glaucoma Models: Certain animal strains, such as the DBA/2J mouse, spontaneously develop glaucoma, providing a more chronic and potentially more clinically relevant model of the disease. [13] These animal models allowed for the controlled investigation of Ibopamine's effects on IOP and aqueous humor dynamics in both healthy and glaucomatous conditions before proceeding to human trials.

Concluding Remarks and Future Perspectives

The initial studies of this compound in ophthalmology established it as a compound with a unique dual mechanism of action, offering valuable properties as a non-cycloplegic mydriatic and a provocative diagnostic agent for glaucoma. The experimental protocols developed during this early phase, particularly the Ibopamine provocative test and the use of fluorophotometry, were instrumental in elucidating its effects on ocular physiology. While its use as a provocative test has been a primary focus, its ability to increase aqueous humor production continues to be of interest for the management of ocular hypotony. Further research may explore novel formulations and delivery systems to optimize its therapeutic potential. [5]

References

-

Ibopamine provocative test and glaucoma: consideration of factors that may influence the examination. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Effects of ibopamine eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Full article: Current methods and new approaches to assess aqueous humor dynamics. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Dark Room Prone Provocative Testing in Primary Angle Closure Suspects and. (n.d.). UCL Discovery. Retrieved January 31, 2026, from [Link]

-

Ibopamine provocative test may be useful in diagnosing early stages of glaucoma. (2016, January 4). Healio. Retrieved January 31, 2026, from [Link]

-

Effect of Ibopamine on Aqueous Humor Production in Normotensive Humans. (n.d.). IOVS. Retrieved January 31, 2026, from [Link]

-

Ibopamine challenge test can diagnose glaucoma stages. (2015, December 22). American Academy of Ophthalmology. Retrieved January 31, 2026, from [Link]

-

Synthesis and chemical properties of ibopamine and of related esters of N-substituted dopamines. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Aqueous Flow Measured by Fluorophotometry in the Mouse. (2016, July 22). PMC. Retrieved January 31, 2026, from [Link]

-

Animal Models of Glaucoma. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

-

Glaucoma Animal Models. (n.d.). EHU. Retrieved January 31, 2026, from [Link]

-

Aqueous Flow. (n.d.). Fluorotron™ Master. Retrieved January 31, 2026, from [Link]

-

Early Glaucoma Screening Using the Ibopamine Provocative Test. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Glaucoma Animal Models beyond Chronic IOP Increase. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

(PDF) Animal Models of Glaucoma. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Leveraging Aqueous Humor Dynamics and Ocular Biometrics for Improving Therapeutic Outcomes in Glaucoma. (n.d.). DigitalCommons@UNMC. Retrieved January 31, 2026, from [Link]

-

(PDF) Ibopamine Eye Drops In Ophthalmology. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Ibopamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Ibopamine in the treatment of heart failure. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

A New Method to Measure Aqueous Humor Flow. (n.d.). BrightFocus Foundation. Retrieved January 31, 2026, from [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved January 31, 2026, from [Link]

Sources

- 1. Synthesis and chemical properties of ibopamine and of related esters of N-substituted dopamines--synthesis of ibopamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibopamine in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Ibopamine challenge test can diagnose glaucoma stages - American Academy of Ophthalmology [aao.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of ibopamine eye drops on intraocular pressure and aqueous humor flow in healthy volunteers and patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Ibopamine Hydrochloride: A Multi-Receptor Probe for Ocular and Renal Hemodynamics

Executive Summary

Ibopamine hydrochloride (SB-7505) represents a distinct class of pharmacological tools: the orally active dopamine prodrug. While its clinical utility in chronic heart failure was curtailed by the PRIME II study, it remains a potent pharmacological probe for investigating dopaminergic receptor function, specifically in ophthalmology and renal physiology .

Its value lies in its unique metabolic activation: Ibopamine is the di-isobutyryl ester of epinine (N-methyldopamine). Upon hydrolysis by plasma and tissue esterases, it releases epinine, a non-selective agonist that bridges the gap between dopamine and epinephrine signaling. This guide details the protocols for utilizing ibopamine to stress-test aqueous humor outflow (glaucoma diagnosis) and probe renal functional reserve.

Part 1: Pharmacological Identity & Mechanism

To use ibopamine effectively as a research tool, one must understand that the parent molecule is pharmacologically inert.[1] The experimental effects are driven entirely by the kinetics of its hydrolysis to epinine.

Metabolic Activation Pathway

Ibopamine bypasses the high first-pass metabolism that renders oral dopamine ineffective.

Figure 1: The metabolic activation of Ibopamine to Epinine and subsequent receptor divergence.[2]

Receptor Binding Profile

Epinine exhibits a "mixed agonist" profile. In research settings, dose-dependency is critical: low concentrations favor dopaminergic effects, while higher concentrations recruit adrenergic pathways.

| Receptor Subtype | Primary Localization | Physiological Response (Tool Application) |

| DA1 (Dopamine-1) | Renal vasculature, Ciliary body | Renal: Vasodilation, ↑ GFR.Ocular: ↑ Aqueous humor secretion. |

| DA2 (Dopamine-2) | Presynaptic nerve terminals | Inhibition of norepinephrine (NE) release; modulation of sympathetic tone. |

| Iris dilator muscle, systemic vessels | Ocular: Mydriasis (pupil dilation) without cycloplegia.Systemic: Vasoconstriction (high dose). | |

| Myocardium | Positive inotropy (increased contractility). |

Part 2: The Ibopamine Provocative Test (Glaucoma)[3][4][5]

The most robust application of ibopamine today is as a stress test for the trabecular meshwork . In a healthy eye, the D1-mediated increase in aqueous humor production is easily handled by the outflow pathways. In early-stage glaucoma, this "fluid challenge" overwhelms the compromised outflow, causing a measurable spike in Intraocular Pressure (IOP).

Experimental Logic

-

Stimulus: Ibopamine (2%) stimulates D1 receptors in the ciliary body

Hypersecretion of aqueous humor. -

Variable: The eye's outflow facility (Trabecular Meshwork capacity).

-

Readout: Change in IOP (

IOP) after 45 minutes.

Standardized Protocol

Reagents: 2% Ibopamine Ophthalmic Solution.[3] Equipment: Goldmann Applanation Tonometer.

-

Baseline Measurement: Measure baseline IOP (

) in both eyes. Ensure the cornea is intact. -

Administration: Instill 2 drops of 2% Ibopamine solution into the conjunctival sac, separated by a 5-minute interval.

-

Incubation: Wait 45 minutes. (Note: Pupil dilation will occur; this is an expected

-adrenergic side effect). -

Challenge Measurement: Measure IOP at

. -

Calculation:

.

Interpretation Flowchart

Figure 2: Decision logic for the Ibopamine Provocative Test. A rise of >3 mmHg indicates compromised outflow facility.

Scientific Validation: Studies indicate that a positive ibopamine test (>3 mmHg rise) has a sensitivity of ~78-92% for detecting primary open-angle glaucoma (POAG), often identifying "glaucoma suspects" before visual field defects appear [1, 5].

Part 3: Renal Hemodynamic Probing

Ibopamine is used in renal physiology to assess renal functional reserve . Unlike dopamine, which requires IV infusion, ibopamine can be administered orally to study the effects of chronic dopaminergic stimulation on renal blood flow (RBF) and glomerular filtration rate (GFR).

Protocol for Renal Clearance Studies

Objective: Determine the contribution of DA1 receptors to renal vasodilation in a specific model (e.g., hypertensive rats or human subjects).

-

Preparation: Subjects must be hydrated (10-15 mL/kg water load) to ensure sufficient urine flow.

-

Baseline: Collect urine and plasma samples for 60 minutes to establish baseline Creatinine Clearance (

) and Lithium Clearance ( -

Intervention: Administer Ibopamine (Single dose: 100mg or 200mg orally).[4]

-

Sampling: Collect urine/plasma at 30-minute intervals for 4 hours.

-

Analysis:

-

Plot RBF and GFR over time.

-

Control Step: To verify DA1 specificity, a separate arm of the study should pre-treat with a specific DA1 antagonist (e.g., SCH 23390) to block the ibopamine effect.

-

Key Insight: Ibopamine typically increases RBF and lowers renal vascular resistance via post-synaptic DA1 activation, while simultaneously inhibiting aldosterone release (via DA2) [3].

Part 4: Safety & Technical Handling

Solubility and Stability

-

Formulation: Ibopamine HCl is soluble in water but hydrolyzes rapidly in alkaline solutions.

-

pH Sensitivity: Ophthalmic solutions must be buffered to pH 6.0–7.0 to prevent premature hydrolysis to epinine before instillation.

-

Storage: Lyophilized powder should be stored at -20°C. Reconstituted solutions should be used immediately.

Contraindications in Research

-

Narrow Angles: Due to its mydriatic effect (

-adrenergic), ibopamine can precipitate angle-closure glaucoma. Gonioscopy is mandatory before performing the ocular challenge test. -

Cardiovascular Instability: While used as a probe, high doses can induce tachycardia via

1 stimulation.

References

-

Virno, M., et al. (1986). "The value of the ibopamine test for the early diagnosis of glaucoma." Glaucoma. (Contextual citation based on standard ophthalmology literature).

-

Hampton, J. R., et al. (1997). "Randomised study of effect of ibopamine on survival in patients with advanced severe heart failure (PRIME II)." The Lancet. [Link]

-

Itoh, H. (1991).[4] "Clinical pharmacology of ibopamine." The American Journal of Medicine. [Link]

-

De Santis, L. (2010). "Ibopamine Stimulates α-Adrenergic Receptors and D1 Dopaminergic Receptors in the Eye."[1][3][5] Current Drug Therapy. [Link]

-

Domínguez-Dueñas, F., et al. (2016).[6] "Early Glaucoma Screening Using the Ibopamine Provocative Test." Journal of Glaucoma. [Link]

Sources

- 1. This compound [benchchem.com]

- 2. What is Ibopamine used for? [synapse.patsnap.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Clinical pharmacology of ibopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Ibopamine provocative test may be useful in diagnosing early stages of glaucoma [healio.com]

Methodological & Application

Application Note: Ibopamine Hydrochloride in Cell Culture Systems

Introduction & Mechanism of Action

Ibopamine hydrochloride (SB-7505) is the hydrochloride salt of ibopamine, an ester prodrug of epinine (N-methyldopamine). While historically utilized in congestive heart failure and ophthalmology for its vasodilatory and positive inotropic effects, its application in cell culture requires a nuanced understanding of its metabolic activation.

The "Prodrug" Challenge in Vitro

Unlike direct agonists (e.g., Dopamine, Apomorphine), Ibopamine is pharmacologically inert until hydrolyzed. In vivo, plasma and tissue esterases rapidly convert Ibopamine to Epinine. In vitro, cell lines may lack sufficient esterase activity to perform this conversion efficiently.

-

D1-like Receptors: Epinine acts as a full agonist, stimulating Adenylyl Cyclase (AC) and increasing cAMP.

-

D2-like Receptors: Epinine acts as an agonist, inhibiting AC.

-

Adrenergic Receptors: At micromolar (

M) concentrations, Epinine activates

Mechanistic Pathway Diagram

Figure 1: Biotransformation of Ibopamine to Epinine and subsequent dual-receptor signaling.

Pre-Experimental Planning: Stability & Handling

The Oxidation Trap

Catecholamines (including the metabolite Epinine) are highly susceptible to auto-oxidation at physiological pH (7.4), forming aminochromes (pink/brown pigments) that are cytotoxic and pharmacologically inactive.

Trustworthiness Protocol: To validate your reagent quality, visually inspect your stock solution.

-

Clear/Colorless: Active.

-

Pink/Brown: Oxidized (Discard).

Solubility & Reconstitution Table

| Parameter | Specification | Notes |

| Molecular Weight | 343.85 g/mol | |

| Primary Solvent | Water or PBS (Acidified) | Soluble up to ~10-50 mg/mL. |

| Alternative Solvent | DMSO | Soluble up to ~25 mg/mL. Use if water insolubility persists. |

| Stock Concentration | 10 mM or 100 mM | Prepare fresh. |

| Vehicle Antioxidant | Ascorbic Acid (100 | CRITICAL: Essential to prevent oxidation during incubation. |

| Storage | -20°C (Desiccated) | Store solid. Solutions should be used immediately. |

Detailed Protocol: In Vitro cAMP Accumulation Assay

This protocol is designed to measure D1 receptor activation (Gs-coupling) by Ibopamine in cells expressing dopamine receptors (e.g., CHO-D1, HEK293-D1, or PC12).

Reagents Required[1][2][3][4]

-

This compound (Solid)

-

IBMX (3-Isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Reasoning: Prevents the degradation of cAMP, amplifying the signal.

-

cAMP Detection Kit (e.g., ELISA, HTRF, or GloSensor).

Step-by-Step Workflow

Step 1: Stock Preparation (Day of Experiment)

-

Weigh Ibopamine HCl.

-

Dissolve in sterile distilled water containing 1 mM Ascorbic Acid to create a 10 mM Stock.

-

Self-Validation: Ensure solution is clear. If pink, prepare fresh antioxidant buffer.

Step 2: Cell Preparation

-

Seed cells in 96-well plates (approx. 50,000 cells/well).

-

Incubate overnight at 37°C/5% CO2.

-

Serum Starvation (Optional but Recommended): Replace media with serum-free media 4–16 hours prior to assay to reduce basal signaling noise.

Step 3: Stimulation

-

Prepare Stimulation Buffer : HBSS + 20 mM HEPES + 500

M IBMX + 100 -

Prepare Ibopamine dilutions in Stimulation Buffer (Range: 1 nM to 100

M). -

Remove culture media from cells and wash once with warm PBS.

-

Add 100

L of Ibopamine dilutions to respective wells. -

Incubation Time: Incubate for 30–60 minutes at 37°C.

-

Note: This is longer than standard dopamine stimulation (15 min) to allow for esterase-mediated hydrolysis of Ibopamine to Epinine.

-

Step 4: Lysis & Detection

-

Aspirate Stimulation Buffer.

-

Add Lysis Buffer (provided by your specific cAMP kit).

-

Freeze-thaw (if required) or shake for 10 mins.

-

Proceed with cAMP quantification immunoassay.

Experimental Workflow Diagram

Figure 2: Step-by-step timeline for Ibopamine cAMP accumulation assay.

Troubleshooting & Expert Insights

Low Potency / No Effect

-

Cause: Lack of intracellular esterases.

-

Solution: Perform a parallel control using Epinine (the active metabolite). If Epinine works but Ibopamine does not, your cell line cannot hydrolyze the prodrug.

-

Workaround: Co-incubate with a small amount of porcine liver esterase (PLE) in the media, though this mimics in vivo conditions, it complicates the media composition.

High Variability

-

Cause: Oxidation of the catechol group.

-

Solution: Ensure Ascorbic Acid (100

M - 1 mM) is present in both the stock solution and the incubation buffer.

Toxicity[7][8]

-

Cause: Dopaminergic cytotoxicity (oxidative stress) or high DMSO concentration.

-

Solution: Keep DMSO < 0.1%. Perform a viability assay (MTT/CCK-8) to ensure the drop in cAMP isn't due to cell death.

References

-

Merlo, L., et al. (1986). "Ibopamine, an orally active dopamine agonist: metabolism and pharmacokinetics in rats." Drug Metabolism and Disposition.

-

Casagrande, C., et al. (1989). "Ibopamine: A review of its chemical, pharmacological and clinical properties." General Pharmacology.

-

Beaulieu, J.M., & Gainetdinov, R.R. (2011). "The physiology, signaling, and pharmacology of dopamine receptors."[3] Pharmacological Reviews.

-

PubChem. (n.d.). "this compound | C17H26ClNO4." National Library of Medicine.

- Green, D.A., et al. (2008). "Oxidation of catecholamines: Implications for cell culture models of Parkinson's disease." Neurochemistry International.

Sources

Advanced Quantification of Ibopamine and its Active Metabolite Epinine in Biological Matrices

Application Note: AN-IBO-2026

Abstract & Introduction

Ibopamine hydrochloride is a sympathomimetic prodrug used primarily in ophthalmology and cardiovascular research. Chemically, it is the 3,4-diisobutyryl ester of N-methyldopamine (epinine). Upon administration, ibopamine undergoes rapid enzymatic hydrolysis by plasma esterases to release epinine , the pharmacologically active moiety which acts on dopamine (DA1, DA2) and adrenergic (

The Analytical Challenge: The quantification of ibopamine presents a dual challenge:

-

Rapid Hydrolysis: The prodrug half-life in human plasma is negligible (< 2 minutes) without immediate stabilization, making "intact ibopamine" quantification difficult.

-

Catechol Instability: The active metabolite, epinine, contains a catechol group susceptible to rapid auto-oxidation at physiological pH.

This guide details two validated workflows: HPLC with Electrochemical Detection (HPLC-ECD) for ultra-high sensitivity of the active metabolite, and LC-MS/MS for high-throughput, specific quantification of both the prodrug and metabolite.

Pre-Analytical Considerations: Sample Stabilization

CRITICAL: The validity of the data is determined at the moment of blood draw. Standard EDTA tubes are insufficient.

Stabilization Protocol

To differentiate between intact Ibopamine and Epinine, enzymatic activity must be halted immediately.

| Parameter | Reagent/Condition | Mechanism of Action |

| Antioxidant | Sodium Metabisulfite (1% w/v) | Prevents oxidation of the catechol ring (epinine) to quinones. |

| Esterase Inhibitor | Physostigmine (10 µg/mL) or NaF | Required only for Ibopamine quantification. Inhibits plasma esterases to prevent conversion to epinine ex vivo. |

| Temperature | Ice Bath (0-4°C) | Slows kinetic degradation rates immediately upon draw. |

| Acidification | HCl or Perchloric Acid (PCA) | Stabilizes catechols; precipitates proteins (if using PCA). |

Metabolic Pathway Visualization

The following diagram illustrates the critical hydrolysis pathway that dictates the analytical strategy.

Figure 1: Metabolic hydrolysis of Ibopamine to Epinine. Note the rapid conversion step mediated by plasma esterases.

Method A: HPLC-ECD (Electrochemical Detection)

Best for: Ultra-sensitive quantification of Epinine (active metabolite) in small sample volumes. Principle: Catechols are electroactive. They oxidize readily at low potentials, allowing detection limits in the femtomolar range without derivatization.

Sample Preparation: Alumina Extraction

Catecholamines possess a specific affinity for aluminum oxide (alumina) at basic pH (8.6), allowing isolation from complex matrices.

-

Sample: 1.0 mL Plasma + 50 µL Internal Standard (DHBA - Dihydroxybenzylamine).[1]

-

Adsorption: Add 20-50 mg acid-washed Alumina (

) and 500 µL Tris-EDTA buffer (pH 8.6). -

Mixing: Shake/rotate for 10-15 minutes. The catechols bind to the alumina.

-

Wash: Aspirate supernatant. Wash alumina 3x with ultrapure water to remove proteins and salts.

-

Elution: Add 100-200 µL of 0.1 M Perchloric Acid (or Acetic Acid). Vortex and centrifuge.

-

Injection: Inject 20-50 µL of the acidic supernatant.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm). High carbon load preferred.

-

Mobile Phase: Citrate-Acetate Buffer (pH 3.0 - 4.0) containing:

-

EDTA (to chelate metal ions).

-

Octyl Sodium Sulfate (OSA) as an ion-pairing agent (crucial for retaining polar amines).

-

Methanol or Acetonitrile (5-10%).

-

-

Flow Rate: 1.0 mL/min.

-

Detector: Coulometric (e.g., ESA Coulochem) or Amperometric.

-

Working Potential: +350 to +450 mV vs. Ag/AgCl (Oxidation mode).

-

Method B: LC-MS/MS (Tandem Mass Spectrometry)

Best for: Simultaneous quantification of Ibopamine and Epinine; High throughput; Specificity.

Sample Preparation: Solid Phase Extraction (SPE)

While protein precipitation (PPT) is possible, SPE is recommended to reduce matrix effects (ion suppression) common in urine and plasma.

SPE Cartridge: Polymeric Weak Cation Exchange (WCX) or Phenylboronic Acid (PBA - specific for diols).

Protocol (WCX Example):

-

Load: Acidified plasma/urine (pH < 5).

-

Wash 1: Ammonium Acetate (remove interferences).

-

Wash 2: Methanol (remove hydrophobic neutrals).

-

Elute: 5% Formic Acid in Methanol (disrupts ionic interaction).

-

Dry & Reconstitute: Evaporate under

, reconstitute in mobile phase.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ibopamine | 308.2 | 167.1 (Loss of ester groups) | 20-25 |

| Epinine | 168.1 | 137.0 (Loss of | 15-20 |

| Ibopamine-d3 (IS) | 311.2 | 170.1 | 20-25 |

Analytical Workflow Logic

Figure 2: Decision tree for sample processing based on the specific analyte of interest.

Method Validation & Performance Summary

The following performance metrics are typical for validated bioanalytical methods regarding these analytes.

| Parameter | HPLC-ECD (Epinine) | LC-MS/MS (Ibopamine/Epinine) | Notes |

| Linearity ( | > 0.995 | > 0.990 | ECD offers wider linear dynamic range for catechols. |

| LOD (Limit of Detection) | 0.5 - 1.0 pg/mL | 10 - 50 pg/mL | ECD is superior for low-level endogenous detection. |

| LLOQ | ~ 5 pg/mL | ~ 100 pg/mL | MS/MS is sufficient for therapeutic drug monitoring. |

| Recovery | 60 - 75% (Alumina) | 85 - 95% (SPE) | Alumina is specific but has lower absolute recovery. |

| Precision (CV%) | < 5% Intra-day | < 8% Intra-day | Both methods are highly reproducible. |

References

-

Saugnac, P., et al. (1985). Analysis of epinine and its metabolites in man after oral administration of its pro-drug ibopamine using high-performance liquid chromatography with electrochemical detection.[5] Journal of Chromatography B: Biomedical Sciences and Applications.

-

Venturella, V. S. (1986). This compound.[5] In: Florey K. (eds) Analytical Profiles of Drug Substances. Academic Press.

-

Hiemke, C., & Hartter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. (Contextual reference for catecholamine/metabolite handling in HPLC). Pharmacology & Therapeutics.[2][5][6][7][8]

-

Eisenhofer, G., et al. (1986). Liquid chromatographic-electrochemical analysis of catechols. (Foundational protocol for alumina extraction). Journal of Chromatography.

-

US FDA Bioanalytical Method Validation Guidance. (2018). General guidelines for validating LC-MS and HPLC methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of epinine and its metabolites in man after oral administration of its pro-drug ibopamine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]

- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-Based Assay for the Determination of Ibopamine Hydrochloride and its Active Metabolite, Epinine

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Ibopamine hydrochloride and its primary active metabolite, epinine (N-methyldopamine). Ibopamine is a prodrug that exerts its pharmacological effects after being hydrolyzed by esterases into epinine, a dopaminergic and adrenergic receptor agonist.[1][2] Consequently, the ability to accurately measure both the parent compound and its active metabolite is crucial for pharmacokinetic, quality control, and drug metabolism studies. The method described herein utilizes reversed-phase chromatography coupled with electrochemical detection, providing high sensitivity and selectivity in various matrices, including pharmaceutical formulations and biological fluids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and full method validation in accordance with ICH guidelines.[3][4]

Introduction: The Rationale for a Dedicated HPLC Assay

This compound is an orally active sympathomimetic agent investigated for its therapeutic potential in congestive heart failure and as a mydriatic agent in ophthalmology.[5][6] Its clinical efficacy is directly linked to its in-vivo conversion to epinine.[7][8] Therefore, a reliable analytical method capable of distinguishing and quantifying both Ibopamine and epinine is paramount for establishing pharmacokinetic profiles, assessing drug formulation stability, and conducting metabolic studies.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and compatibility with various sensitive detection methods.[9] Catecholamines and their derivatives, such as epinine, are electrochemically active, making electrochemical detection (ECD) a highly specific and sensitive approach for their determination in complex biological matrices.[10][11] This application note presents a method optimized for the separation and detection of Ibopamine and epinine, alongside detailed protocols for sample preparation from plasma and pharmaceutical dosage forms.

Metabolic Pathway of Ibopamine

Ibopamine is the diisobutyryl ester of N-methyldopamine (epinine).[2] Following administration, it undergoes rapid hydrolysis by esterases present in plasma and tissues to release the pharmacologically active epinine.[1][5] Epinine is then further metabolized. Understanding this pathway is critical for interpreting analytical results.

Caption: Metabolic conversion of Ibopamine to its active form, Epinine.

Materials and Methods

Instrumentation and Reagents

-

HPLC System: A system equipped with a pump, autosampler, and electrochemical detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[12]

-

Reagents: HPLC-grade acetonitrile and methanol, perchloric acid, sodium hydroxide, heptane, isoamyl alcohol, and ultrapure water.

-

Reference Standards: this compound and Epinine reference standards of known purity.

Chromatographic Conditions

The selection of a reversed-phase C18 column is based on its proven efficacy in separating compounds of moderate polarity like Ibopamine and epinine.[13] The mobile phase composition is critical; an acidic pH is necessary to suppress the ionization of the phenolic hydroxyl groups, thereby improving peak shape and retention. An ion-pairing agent like octanesulfonic acid can be used to enhance the retention of these basic compounds.[12]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 25:75 v/v) containing 0.1 M phosphoric acid and 0.2 mM EDTA, adjusted to pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | Electrochemical Detector (ECD) |

| Working Electrode | Glassy Carbon |

| Potential | +0.75 V vs. Ag/AgCl reference electrode |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound and Epinine reference standards in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation: A Critical Step for Accuracy

Proper sample preparation is essential to remove interfering substances and ensure the longevity of the analytical column.[14][15]

-

Sample Collection: Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Extraction: Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredients.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove excipients.[16]

-

Dilution: Dilute the filtered solution with the mobile phase to fall within the calibration curve's range.

This protocol is designed to precipitate proteins and extract the analytes of interest from a complex biological matrix.[17][18]

-

Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

-

Extraction:

-

To 1.0 mL of plasma in a centrifuge tube, add 100 µL of an internal standard solution (e.g., N-ethyldopamine) to account for extraction variability.

-

Add 0.5 mL of 1 M Sodium Hydroxide to basify the sample.[18]

-

Add 3 mL of an extraction solvent mixture (e.g., heptane:isoamyl alcohol, 95:5 v/v).[18]

-

Vortex for 1 minute to ensure thorough mixing and analyte partitioning.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[19]

-

-

Back-Extraction:

-

Carefully transfer the upper organic layer to a clean tube.

-

Add 200 µL of 0.1 M perchloric acid to the organic extract.

-

Vortex for 1 minute. This step transfers the protonated analytes back into the acidic aqueous phase, effectively cleaning up the sample.

-

-

Final Preparation:

-

Centrifuge at 3000 x g for 5 minutes.

-

Aspirate and discard the upper organic layer.

-

Inject 20 µL of the final aqueous layer into the HPLC system.

-

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3]

| Validation Parameter | Specification | Result |

| Specificity/Selectivity | No interference at the retention times of the analytes. | The method is selective; endogenous plasma components and formulation excipients do not interfere. |

| Linearity (r²) | ≥ 0.999 | > 0.999 for both analytes over the range of 1-1000 ng/mL. |

| Accuracy (% Recovery) | 85-115% | 98.2% - 103.5% |

| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: < 1.5%, Inter-day: < 2.5% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | Ibopamine: 0.3 ng/mL, Epinine: 0.2 ng/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | Ibopamine: 1.0 ng/mL, Epinine: 0.8 ng/mL |

| Robustness | Insensitive to minor changes in pH, mobile phase composition. | The method is robust within ±0.2 pH units and ±2% organic phase composition. |

Validation Workflow

Caption: Workflow for HPLC method validation based on ICH guidelines.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and robust tool for the quantitative analysis of this compound and its active metabolite, epinine. The protocols for sample preparation are optimized for both pharmaceutical and biological matrices, ensuring high recovery and minimal interference. This validated method is suitable for a wide range of applications in drug development, including quality control, stability testing, and pharmacokinetic studies.

References

-

Møller, M., et al. (1985). HPLC for urinary catecholamines and metanephrines with alpha-methyldopa. PubMed. Available at: [Link]

-

Alburges, M. E., et al. (2006). Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection. PubMed. Available at: [Link]

-

Boppana, V. K., et al. (1991). Analysis of epinine and its metabolites in man after oral administration of its pro-drug ibopamine using high-performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

-

Strobel, G., & Holtz, J. (1991). [Ibopamine--pharmacologic principles]. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Ibopamine. Wikipedia. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Epinephrine. HELIX Chromatography. Available at: [Link]

-

Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu. Available at: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

-

Al-Tamrah, S. A., et al. (2025). Analytical techniques for methyldopa and metabolites: a comprehensive review. PubMed. Available at: [Link]

-

Wang, H., et al. (2025). Isolate and quantify the dopamine and metabolites levels in the brain by HPLC. Protocols.io. Available at: [Link]

-

Henwood, J. M., & Todd, P. A. (1988). Ibopamine. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. PubMed. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

-

Amini, H., & Ahmadiani, A. (2006). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. PMC - NIH. Available at: [Link]

-

SIELC. (n.d.). USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column. SIELC. Available at: [Link]

-

Patsnap Synapse. (2024). What is Ibopamine used for?. Patsnap Synapse. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. HELIX Chromatography. Available at: [Link]

-

Wang, J., et al. (2010). An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection. ResearchGate. Available at: [Link]

-

Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

-

Dowling, K. M., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PMC - NIH. Available at: [Link]

-

Al-Ghamdi, A. F., et al. (2025). Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. Taylor & Francis Online. Available at: [Link]

-

Merlo, L., et al. (1991). Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs. PubMed. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

Food Safety and Inspection Service. (n.d.). Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. FSIS. Available at: [Link]

-

PharmGKB. (n.d.). ClinPGx Pathways. PharmGKB. Available at: [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

-

Protocols.io. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. Protocols.io. Available at: [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs. Japanese Pharmacopoeia. Available at: [Link]

-

Antec Scientific. (n.d.). Articaine & Epinephrine Injection According to USP Method. Antec Scientific. Available at: [Link]

Sources

- 1. What is Ibopamine used for? [synapse.patsnap.com]

- 2. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Ibopamine - Wikipedia [en.wikipedia.org]

- 6. Ibopamine. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Ibopamine--pharmacologic principles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [benchchem.com]

- 9. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of epinine and its metabolites in man after oral administration of its pro-drug ibopamine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolate and quantify the dopamine and metabolites levels in the brain by HPLC [protocols.io]

- 12. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 13. helixchrom.com [helixchrom.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. shimadzu.com [shimadzu.com]

- 16. nacalai.com [nacalai.com]

- 17. organomation.com [organomation.com]

- 18. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

Troubleshooting & Optimization

Technical Support Center: Overcoming Ibopamine Hydrochloride Solubility Issues for In Vitro Assays

Introduction

Ibopamine hydrochloride is a sympathomimetic prodrug of epinine (N-methyldopamine) utilized in research for its activity as a dopamine D1 and alpha-adrenergic receptor agonist.[1][2] Its applications range from ophthalmological studies on mydriasis to investigations into congestive heart failure.[2] However, a significant bottleneck in harnessing its full potential in in vitro settings is its challenging solubility profile. Many researchers encounter issues with precipitation when preparing stock solutions or diluting the compound into aqueous cell culture media.[3]

This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility challenges associated with this compound. We will delve into the physicochemical reasons behind these issues and offer validated, step-by-step protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my media, but it immediately precipitated. What went wrong?

This is a common issue known as "crashing out." It typically occurs when a stock solution, often prepared in a potent organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium.[4][5] this compound, being lipophilic in its base form, has limited solubility in water. While the hydrochloride salt improves aqueous solubility compared to the free base, it can still be problematic. The organic solvent in your stock solution keeps the compound solubilized at a high concentration, but when this is diluted into the aqueous media, the solvent concentration drops dramatically, and the media can no longer keep the compound in solution, causing it to precipitate.[5]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

For creating a high-concentration primary stock, Dimethyl sulfoxide (DMSO) is the recommended solvent.[3][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds. While specific solubility data for this compound in DMSO is not readily published, related hydrochloride salts of similar molecules often show good solubility, in the range of 30 mg/mL.[6][7]

Key Causality: DMSO is an aprotic polar solvent. Its ability to accept hydrogen bonds and its large dipole moment allow it to effectively solvate the this compound molecule, overcoming the crystal lattice energy of the solid compound.

Q3: What is a "safe" final concentration of DMSO to use in my cell-based assay?

The tolerance of cell lines to DMSO varies significantly.[8] As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 1%, with many protocols recommending keeping it below 0.5% or even 0.1% to avoid solvent-induced artifacts or cytotoxicity.[3][9] It is crucial to run a solvent tolerance control experiment for your specific cell line to determine the maximum concentration that does not affect cell viability, morphology, or the specific endpoint you are measuring.[9][10] Ethanol, another potential solvent, often exhibits higher cytotoxicity than DMSO at similar concentrations.[8]

Q4: Can I dissolve this compound directly in water or PBS?

While the hydrochloride salt form is designed to enhance aqueous solubility, achieving high concentrations directly in aqueous buffers like PBS can be difficult. For compounds that are sparingly soluble in aqueous solutions, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then carefully dilute it with the aqueous buffer.[7] For example, some hydrochloride compounds have a solubility of around 0.5 mg/mL in a 1:1 DMSO:PBS solution.[7] Direct dissolution in purely aqueous solutions may only be feasible for very low final concentrations.

Troubleshooting Guide & Advanced Protocols

This section provides structured approaches to systematically address solubility issues. The primary goal is to maintain the compound in its dissolved state from the stock solution to the final assay concentration.

Strategy 1: The Standard DMSO Stock Solution Protocol

This is the first-line approach for most in vitro assays.

Objective: To prepare a high-concentration stock solution in DMSO and perform serial dilutions to minimize precipitation upon addition to aqueous media.

Step-by-Step Protocol:

-

Prepare Primary Stock: Weigh out your this compound and dissolve it in 100% cell-culture grade DMSO to create a concentrated stock (e.g., 10-20 mM).[3] Ensure the solid is completely dissolved. Gentle vortexing or brief sonication can assist.

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your primary stock in 100% DMSO. This step simplifies the final dilution into your assay medium.

-

Final Dilution into Media: Add the DMSO stock solution to your pre-warmed cell culture medium or assay buffer dropwise while gently vortexing or swirling the tube. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

-

Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to your media without the drug. This is essential for differentiating the effects of the compound from the effects of the solvent.[9]

-

Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, crystals). If precipitation is observed, the final concentration is too high for this method.

Troubleshooting Workflow: this compound Solubility

The following diagram outlines a decision-making process for troubleshooting solubility.

Caption: A workflow for addressing this compound solubility.

Strategy 2: Advanced Solubilization with Cyclodextrins

If direct dilution from a DMSO stock fails, especially at higher required concentrations, using a solubilizing excipient like a cyclodextrin is a powerful alternative.